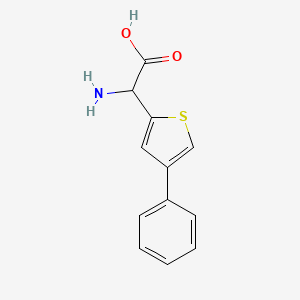

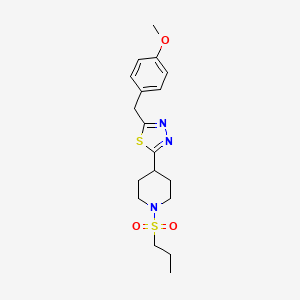

![molecular formula C21H19N3O6S B2472238 N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325988-28-1](/img/structure/B2472238.png)

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNPA or NSC 402787 and has been found to have a variety of interesting properties that make it useful in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, including N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, were synthesized and evaluated for antidiabetic potential. These compounds demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, crucial in diabetes management. Computational studies predicted drug-likeness and ADMET properties, suggesting these derivatives' potential as antidiabetic agents (Thakal, Singh, & Singh, 2020).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide and N-(4-methoxyphenyl)benzamide, were studied for their inhibition behavior on mild steel acidic corrosion. The presence of methoxy (OCH3) substituents enhanced the inhibition efficiency. These compounds were found to act as interface corrosion inhibitors, with methoxy substituents showing high efficiency in protecting against corrosion (Mishra et al., 2018).

Fluorescence Enhancement

The interaction between Glibenclamide, a derivative of N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, and erbium (Er) ions showed potential for developing simple and sensitive fluorimetric probes. This study opens avenues for using these compounds in biochemical reaction probing and in high-performance liquid chromatography detection (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Bioactivity and Antimicrobial Properties

New benzamide derivatives, including those substituted with 4-chloro phenoxy benzene and dibenzoazepine, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Priya et al., 2006).

Enzyme Inhibition

Compounds carrying the benzamide moiety, such as N-methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, were found to be potent inhibitors of the endothelin ETA receptor. These findings highlight the potential of benzamide derivatives in enzyme inhibition and as candidates for drug development (Mortlock et al., 1997).

Eigenschaften

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIJAFAGQGMFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

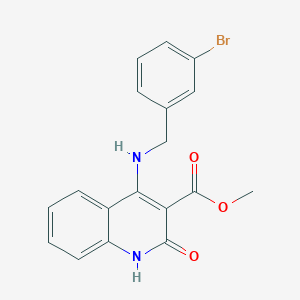

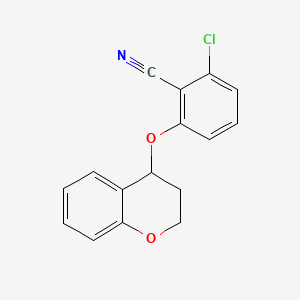

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

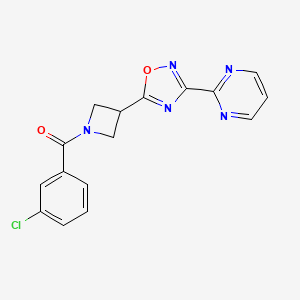

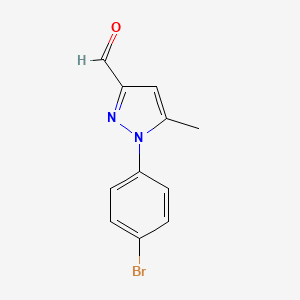

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide](/img/structure/B2472161.png)

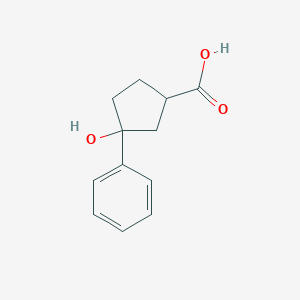

![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2472163.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide](/img/structure/B2472173.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide](/img/structure/B2472174.png)